2-Fluorohexestrol
Description
Historical Perspectives and Discovery in Chemical Biology Research
2-Fluorohexestrol is a synthetic, non-steroidal estrogen that has been a subject of significant interest in chemical biology and medicinal chemistry research. ontosight.ai Its development is rooted in the broader exploration of hexestrol (B1673224) and its analogs as agents that mimic the action of the natural estrogen, estradiol (B170435). The primary motivation behind the synthesis of fluorinated hexestrols was the development of imaging agents for estrogen receptor-positive breast tumors. nih.govnih.gov
The synthesis of this compound has been approached through various methods. One notable method involves the decomposition of aromatic triazenes. Specifically, the dimethyl ether of this compound can be obtained by treating piperidintriazene with hydrogen fluoride (B91410) in different solvents. fluorine1.ru More advanced synthetic strategies, such as a convergent approach using lithiation-borylation reactions, have also been developed to achieve a highly stereocontrolled synthesis of this compound. This method allows for the creation of the desired stereoisomers with high selectivity.
The introduction of a fluorine atom into the hexestrol structure was a strategic decision by researchers. Fluorine's unique properties, including its small size and high electronegativity, can significantly influence a molecule's biological activity, stability, and distribution in the body. ontosight.ai In the case of this compound, the fluorine substitution was intended to enhance its properties as a potential imaging agent without drastically reducing its affinity for the estrogen receptor. nih.gov
Significance as a Non-Steroidal Estrogen Analog in Scientific Inquiry
This compound holds considerable significance as a non-steroidal estrogen analog due to its high binding affinity for the estrogen receptor (ER). nih.govnih.gov This property makes it a valuable tool for studying estrogen-mediated physiological and pathological processes. Unlike steroidal estrogens, the non-steroidal scaffold of hexestrol and its derivatives offers different conformational flexibility, which can influence receptor interaction. snmjournals.org
The key findings from research on this compound include:
High Receptor Affinity: Studies have shown that this compound binds to the estrogen receptor with an affinity that is comparable to or even greater than that of the natural hormone estradiol. nih.gov Specifically, its binding affinity for the estrogen receptor from uterine tissues was reported to be 129% of that of estradiol. nih.gov
Imaging Potential: The fluorinated nature of this compound makes it a promising candidate for the development of radiolabeled imaging agents for breast tumors that express estrogen receptors. nih.govnih.gov When labeled with a positron-emitting isotope like fluorine-18 (B77423), it can be used in Positron Emission Tomography (PET) to visualize these tumors. nih.govnih.gov
Selective Uptake: In vivo studies in animal models have demonstrated that this compound exhibits selective uptake in estrogen target tissues, such as the uterus. nih.govnih.gov This uptake is specific, as it can be blocked by the administration of excess non-radioactive estradiol. nih.gov
The structural characteristics of this compound, particularly the presence and position of the fluorine atom, are crucial to its function. The fluorine atom is thought to enhance the compound's stability and lipophilicity, which can affect its distribution and metabolism. ontosight.ai The high affinity of this compound for the ER, combined with its potential for radiolabeling, underscores its importance in the ongoing scientific inquiry into estrogen receptor function and the development of targeted cancer diagnostics. nih.govnih.govnih.gov
Overview of Academic Research Trajectories for this compound
Academic research on this compound has primarily followed a trajectory focused on its application as a probe for the estrogen receptor and as a potential diagnostic imaging agent for breast cancer. The research can be broadly categorized into several key areas:
Synthesis and Chemical Modification: A significant portion of the research has been dedicated to the synthesis of this compound and its derivatives. fluorine1.ruresearchgate.net These studies have aimed to develop efficient and stereoselective synthetic routes to produce the compound. Modifications to the chemical structure have also been explored to optimize its properties, such as receptor binding affinity and in vivo stability. nih.govnih.gov
Receptor Binding and In Vitro Studies: Extensive in vitro studies have been conducted to characterize the interaction of this compound with the estrogen receptor. nih.govnih.govresearchgate.net These studies have consistently demonstrated its high affinity for the receptor. nih.govnih.gov Competitive binding assays have been instrumental in quantifying this affinity relative to estradiol and other estrogenic compounds. researchgate.net
In Vivo Distribution and Imaging Studies: A major focus of the research has been on the in vivo behavior of radiolabeled this compound. nih.govnih.govnih.gov These studies, often conducted in animal models, have shown that the compound selectively accumulates in estrogen target tissues. nih.govnih.gov This selective uptake is a critical requirement for its use as an imaging agent for estrogen receptor-positive tumors. nih.gov The development of fluorine-18 labeled this compound has been a key step towards its potential clinical application in PET imaging. nih.govnih.gov
Use as a Biological Probe: Beyond its potential as an imaging agent, this compound serves as a valuable biological probe for studying the estrogen receptor system. thno.orgnih.govnih.govmdpi.com Its specific and high-affinity binding allows researchers to investigate the distribution, regulation, and function of estrogen receptors in various biological contexts. ontosight.ai
The collective body of research highlights a clear and focused effort to develop this compound as a specialized tool for the non-invasive study and diagnosis of estrogen receptor-positive breast cancers.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5459-27-8 |
|---|---|
Molecular Formula |
C18H21FO2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-fluoro-4-[(3R,4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H21FO2/c1-3-15(12-5-8-14(20)9-6-12)16(4-2)13-7-10-18(21)17(19)11-13/h5-11,15-16,20-21H,3-4H2,1-2H3/t15-,16+/m1/s1 |
InChI Key |
ILINIAJBGBCWBF-CVEARBPZSA-N |
SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=C(C=C2)O)F |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC(=C(C=C2)O)F |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=C(C=C2)O)F |
Synonyms |
2-fluorohexestrol ortho-fluorohexestrol |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Enantioselective Synthesis Approaches for 2-Fluorohexestrol
The synthesis of this compound with precise control over its stereochemistry is crucial for evaluating its biological activity. The presence of two adjacent tertiary benzylic stereocenters makes its stereocontrolled synthesis a complex task. amanote.comebi.ac.ukrsc.org Researchers have successfully addressed this challenge through the application of lithiation–borylation–protodeboronation methodology. amanote.comebi.ac.ukrsc.org
Stereocontrolled Installation of Adjacent Tertiary Benzylic Stereocenters
A key breakthrough in the synthesis of this compound has been the development of methods for the stereocontrolled installation of its adjacent tertiary benzylic stereocenters. amanote.comebi.ac.ukrsc.org Traditional synthetic methods often result in a mixture of diastereomers and enantiomers, requiring tedious separation processes. ebi.ac.ukrsc.org The lithiation-borylation methodology has emerged as a powerful tool to overcome this, allowing for the preparation of 1,2-diaryl ethanes with high stereocontrol. ebi.ac.ukrsc.org This approach involves the reaction of an enantioenriched benzylic lithiated carbamate (B1207046) with an enantioenriched benzylic secondary boronic ester, yielding a tertiary boronic ester with excellent diastereo- and enantiocontrol. ebi.ac.ukrsc.org
Application of Lithiation–Borylation–Protodeboronation Methodology
The lithiation–borylation–protodeboronation sequence is a cornerstone of the enantioselective synthesis of this compound. amanote.comebi.ac.ukrsc.org This multi-step process begins with the enantioselective deprotonation (lithiation) of a carbamate, followed by a reaction with a boronic ester (borylation). acs.org The resulting tertiary boronic ester is then converted to the final product through protodeboronation. ebi.ac.ukrsc.org This methodology has been successfully applied to the synthesis of not only this compound but also the related compound bifluranol, demonstrating its versatility in creating complex stereochemical arrangements. ebi.ac.ukrsc.orgrsc.org The entire synthesis of this compound was achieved in a concise five steps using this strategy. ebi.ac.ukrsc.orgrsc.org
Optimization of Reaction Conditions and Reagent Selection (e.g., hindered carbamates, boronic esters)
The success of the lithiation-borylation reaction is highly dependent on the careful optimization of reaction conditions and the selection of appropriate reagents, particularly when dealing with sterically hindered substrates. ebi.ac.ukrsc.orgacs.org
Key Optimization Parameters:
| Parameter | Observation/Optimization |
| Steric Hindrance | Increased steric hindrance in either the benzylic lithiated carbamate or the benzylic secondary pinacol (B44631) boronic ester can prevent the formation of the boronate complex. ebi.ac.ukrsc.org |
| Boronic Esters | The use of less hindered neopentyl boronic esters has proven effective for successful homologation with highly hindered reaction partners, often without the need for additives. ebi.ac.ukrsc.orgrsc.org |
| Additives | For reactions involving pinacol boronic esters, the addition of MgBr2/MeOH after boronate complex formation is crucial. This additive promotes the desired 1,2-migration and traps any anions that could lead to racemization, thus preserving the stereochemical integrity of the product. ebi.ac.ukrsc.org |
| Reaction Conditions | Standard conditions involve adding the boronic ester to the lithiated carbamate at -78°C, followed by warming to room temperature. rsc.org However, for challenging substrates, the inclusion of MgBr2/MeOH is a critical modification. rsc.org |
A systematic investigation into the effect of steric hindrance revealed that as the steric bulk of the carbamate and boronic ester increases, the yield of the desired tertiary boronic ester decreases significantly under standard conditions. rsc.org For instance, the reaction between a highly hindered carbamate and a hindered pinacol boronic ester failed to form the boronate complex, as confirmed by 11B NMR spectroscopy. rsc.org The introduction of neopentylglycol boronic esters was a pivotal discovery, enabling the reaction to proceed in high yield and diastereoselectivity even for the most challenging substrates. nih.gov Specifically, in the synthesis of this compound, the reaction between carbamate (R)-39 and pinacol boronic ester (R)-30 was unsuccessful. rsc.orgnih.gov However, switching to the neopentylglycol boronic ester (R)-40 resulted in the formation of the desired homologated boronic ester in 70% yield and 95:5 diastereomeric ratio. nih.gov
Fluorination Methodologies for Selective Introduction of Fluorine Atoms
The introduction of fluorine into organic molecules can significantly alter their biological properties. ucl.ac.uknumberanalytics.com The development of selective fluorination methods is therefore of great importance in medicinal chemistry. ucl.ac.uknih.gov While the specific methodology for the direct fluorination of the hexestrol (B1673224) backbone to produce this compound is not extensively detailed in the provided context, general strategies for electrophilic fluorination are relevant. Reagents like Selectfluor® are commonly used for the selective fluorination of various organic substrates. numberanalytics.com These reactions often proceed with high regioselectivity, which would be essential for the targeted synthesis of this compound.
Preparation of Labeled this compound Analogs for Research Purposes
Labeled compounds are indispensable tools in biomedical research, allowing for the study of pharmacokinetics, receptor binding, and tissue distribution. mdpi.com
Radiosynthesis of Tritium-Labeled this compound
Tritium-labeled this compound has been synthesized for use in receptor-binding studies and to investigate its potential as an imaging agent for breast tumors. nih.gov The synthesis of [3H]this compound, along with other halogenated hexestrol analogs, has been reported. nih.gov These tritium-labeled compounds exhibit high affinity for the estrogen receptor and show selective uptake in target tissues like the uterus and mammary tumors in animal models. nih.gov
The general approach to preparing such radiolabeled compounds often involves introducing the radioisotope in a late stage of the synthesis. pharmaron.com Techniques such as catalytic reduction with tritium (B154650) gas or catalytic dehalogenation with tritium gas are common methods for introducing tritium into a molecule. pharmaron.com
Radiosynthesis of Fluorine-18 (B77423) Labeled this compound
The synthesis of fluorine-18 labeled this compound, specifically (3R, 4S)-1-[¹⁸F]fluoro-3,4-bis(4-hydroxyphenyl)hexane (also referred to as 1-[¹⁸F]fluorohexestrol), has been achieved for its potential application in positron emission tomography (PET) imaging. nih.gov The radiosynthesis is accomplished through a nucleophilic substitution reaction. nih.govresearchgate.net
This process utilizes a reactive precursor, a trifluoromethanesulfonate (B1224126) (triflate) derivative of hexestrol. The triflate group serves as an excellent leaving group, facilitating its displacement by the radioactive ¹⁸F-fluoride ion. nih.gov This reaction provides a direct and efficient method for incorporating the positron-emitting isotope into the hexestrol framework. The resulting ¹⁸F-labeled this compound has demonstrated a high affinity for the estrogen receptor, a critical characteristic for imaging receptor-positive tissues. nih.gov
Isotopic Labeling Strategies for Mechanistic Studies
To investigate the mechanism of action, tissue distribution, and receptor interactions of hexestrol and its analogs, various isotopic labeling strategies have been employed. Beyond fluorine-18 for imaging, other isotopes such as tritium (³H) and deuterium (B1214612) (²H) have been instrumental.
The synthesis of tritium-labeled hexestrol was a pivotal development that enabled early studies into the mechanism of estrogen action. capes.gov.br By using tritiated hexestrol with high specific activity, researchers could trace the molecule's fate within the body and observe its selective accumulation in estrogen target organs like the uterus and vagina. annualreviews.orgwikipedia.org These studies, conducted in various animal models, were fundamental in demonstrating that the biological effect of estrogens is linked to their binding to specific intracellular receptor proteins. capes.gov.brsnmjournals.org
Furthermore, tritium labeling has been applied to derivatives of hexestrol to probe receptor binding with greater detail. For instance, ketononestrol aziridine, a hexestrol derivative, was labeled with tritium to study its covalent binding to the estrogen receptor. oup.com Halogenated analogs, including o-fluorohexestrol and 1-fluorohexestrol, have also been labeled with tritium to assess their potential as imaging agents for breast tumors. nih.gov
Deuterium labeling represents another strategy, often used to create internal standards for mass spectrometry-based quantification or to study metabolic pathways. medchemexpress.comarkat-usa.org (Rac)-Hexestrol-d4 is an example of a deuterium-labeled version of hexestrol. medchemexpress.com While less common than tritiation for receptor studies, deuteration can offer insights into the pharmacokinetics and metabolism of the compound without the complexities of handling radioactive material. medchemexpress.comarkat-usa.org
Molecular Interactions and Receptor Binding Dynamics
Estrogen Receptor (ER) Binding Affinity and Selectivity Studies (in vitro)
Quantitative Receptor-Ligand Binding Assays
The affinity of 2-fluorohexestrol for the estrogen receptor (ER) has been quantified in several studies, demonstrating its potent interaction with this nuclear receptor. Research has shown that this compound exhibits a high binding affinity for the estrogen receptor isolated from uterine tissues. nih.gov In one study, the binding affinity of this compound was reported to be 129% of that of estradiol (B170435), the primary natural estrogen. nih.gov This indicates a strong and favorable interaction between this compound and the ER.
Further investigations using tritium-labeled this compound have confirmed its high-affinity binding to the cytoplasmic uterine estrogen receptor from both rat and lamb. nih.gov These direct binding assays, along with competitive binding assays against radiolabeled estradiol, have consistently shown a high affinity of this compound for the ER. researchgate.net
Interactive Table: Estrogen Receptor Binding Affinity of this compound
| Compound | Relative Binding Affinity (%) (Estradiol = 100%) | Source |
| This compound | 129 | nih.gov |
Note: This table is interactive. You can sort the data by clicking on the column headers.
Competitive Binding Profile Analysis with Natural Estrogens and Other Ligands
Competitive binding assays are crucial for understanding how a ligand interacts with a receptor in the presence of other compounds that bind to the same site. nanotempertech.comnih.gov In the context of this compound, these assays have been used to compare its binding affinity to that of the natural estrogen, estradiol. researchgate.net
Studies have demonstrated that this compound can effectively compete with and displace radiolabeled estradiol from the estrogen receptor. nih.govresearchgate.net The uterine uptake of radiolabeled this compound is significantly reduced by the co-administration of an excess of nonradioactive estradiol, confirming that both compounds bind to the same receptor in an estrogen-specific manner. nih.gov This competitive binding profile underscores the potent estrogenic nature of this compound and its ability to interact with the ER at the same binding site as the endogenous hormone.
The high binding affinity of this compound, even when compared to estradiol, suggests a strong and stable interaction with the receptor's ligand-binding pocket. nih.gov This characteristic is a key determinant of its biological activity.
Influence of Receptor Subtype (ERα vs. ERβ) on Binding Characteristics
The estrogen receptor exists as two main subtypes, ERα and ERβ, which are encoded by separate genes and can have different physiological roles. wikipedia.org While many estrogens bind to both subtypes, some ligands exhibit a degree of selectivity for one over the other. nih.govscirp.org
Investigation of Receptor-Ligand Complex Formation and Dissociation Kinetics
The formation and dissociation of the receptor-ligand complex are fundamental aspects of its dynamic interaction. researchgate.netwikipedia.org For this compound, studies have shown that it forms a stable complex with the estrogen receptor. nih.gov When incubated with uterine cytosol, this compound and other halogenated hexestrols form an 8S receptor complex, which is characteristic of estrogen receptor-ligand interactions. nih.gov
Molecular Recognition Mechanisms at the Estrogen Receptor Binding Pocket
The high binding affinity of this compound for the estrogen receptor is a result of specific molecular interactions within the receptor's ligand-binding pocket. nih.gov The structure of the hexestrol (B1673224) backbone provides a scaffold that fits snugly into the hydrophobic pocket of the ER.
The presence of the fluorine atom at the 2-position of the hexane (B92381) chain appears to enhance the binding affinity compared to the natural ligand, estradiol. nih.gov This suggests that the fluorine atom may participate in favorable interactions, such as hydrogen bonding or favorable electrostatic interactions, with amino acid residues in the binding pocket. The preference of the receptor for lipophilic groups and substituents of moderate steric size at this position is thought to contribute to the high affinity of the fluoro analogue. nih.gov As the size of the halogen substituent increases from fluorine to iodine, the binding affinity of the corresponding hexestrol derivatives decreases, highlighting the importance of steric compatibility within the binding site. nih.gov
Interactions with Non-Estrogen Receptors or Other Biomolecules (if indicated by research)
The specificity of a ligand for its target receptor is a critical aspect of its pharmacological profile. The available research on this compound has predominantly focused on its interaction with the estrogen receptor. nih.govnih.gov Studies have demonstrated that its uptake in target tissues like the uterus is estrogen-specific, as it is competitively inhibited by excess estradiol. nih.gov This suggests a high degree of selectivity for the estrogen receptor over other potential binding partners in these tissues. There is no information within the provided search results to indicate significant interactions of this compound with non-estrogen receptors or other biomolecules.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Structural Determinants for Estrogen Receptor Binding
The ability of 2-Fluorohexestrol to bind to the estrogen receptor is predicated on its core molecular scaffold, which mimics the natural hormone estradiol (B170435). The fundamental structure required for estrogenic activity includes two phenolic hydroxyl groups positioned at an optimal distance from each other, a feature shared with potent estrogens like diethylstilbestrol (B1670540) and hexestrol (B1673224). ijpsr.com
For this compound, the key determinants for ER binding are:
The Phenolic Core: The 4,4'-dihydroxydiphenylhexane structure is the essential pharmacophore. The two hydroxyl groups are critical for anchoring the ligand within the receptor's binding pocket, forming key hydrogen bonds with specific amino acid residues.
The Alkyl Side Chain: The flexible hexane (B92381) backbone allows the two phenyl rings to adopt a conformation that fits snugly within the ligand-binding domain (LBD) of the estrogen receptor. mdpi.com
Impact of Fluorine Substitution on Biological Activity and Molecular Interactions
The introduction of a fluorine atom at the ortho-position (carbon 2) of one of the phenolic rings significantly modulates the compound's properties. mdpi.com Fluorine, being the most electronegative element, imparts unique characteristics to the molecule.
Enhanced Binding Affinity: Studies have consistently shown that ortho-fluorination of estrogens can enhance binding affinity for the ER. this compound exhibits a high relative binding affinity (RBA) for the estrogen receptor, in some cases exceeding that of the natural ligand, estradiol. researchgate.net This is attributed to favorable electronic interactions and the ability of fluorine to potentially form hydrogen bonds or other non-covalent interactions within the binding pocket.
Increased Lipophilicity and Stability: The fluorine atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, and metabolism. mdpi.combiointerfaceresearch.com This modification can also enhance the metabolic stability of the compound by blocking a potential site of oxidative metabolism. biointerfaceresearch.commdpi.com
Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity of the adjacent phenolic hydroxyl group. This change in pKa can alter the strength of the crucial hydrogen bond formed with the receptor, thereby influencing binding affinity. biointerfaceresearch.com
Stereochemical Influences on Receptor Binding and Functional Selectivity
Like its parent compound hexestrol, this compound possesses chiral centers, meaning it can exist in different stereoisomeric forms. The spatial arrangement of the atoms is critical for effective interaction with the three-dimensional binding site of the estrogen receptor.
Meso vs. Racemic Forms: Hexestrol exists as a meso-compound and a pair of enantiomers (racemic mixture). The meso-isomer is the more potent estrogen, and it is this stereochemical configuration that is typically derivatized. This compound is specifically designated as (r,s)-ortho-fluorohexestrol, indicating a meso-like relative stereochemistry which is optimal for receptor fit. mdpi.com
Enantiomeric Specificity: Studies on related fluorinated estrogens have demonstrated that the estrogen receptor can exhibit marked stereospecificity, preferentially binding one enantiomer over others. sciepub.com Research on (3R, 4S)-1-[¹⁸F]fluoro-3,4-bis(4-hydroxyphenyl)hexane ([¹⁸F]fluorohexestrol) confirms that this specific stereoisomer is taken up selectively by the uterus, an estrogen target tissue, due to its high-affinity binding to the ER. nih.gov This highlights that the precise three-dimensional arrangement of the fluoroalkyl side chain and the phenyl rings is a crucial determinant for high-affinity, receptor-mediated interactions. wikipedia.org
Comparative SAR Studies with Hexestrol and Related Halogenated Analogs
To understand the specific contribution of the fluorine atom, comparative studies with the parent compound hexestrol and other halogenated analogs are essential. Research has shown a clear trend in receptor binding affinity related to the identity of the halogen substituent.
A study on a series of hexestrol analogs halogenated on the side chain found a clear structure-activity relationship. The binding affinity for the estrogen receptor decreased as the size of the halogen increased. researchgate.net This suggests that while some lipophilicity is favored, excessive steric bulk at this position is detrimental to binding. researchgate.net The fluoro-analog demonstrated the highest affinity in this series, even surpassing that of estradiol. researchgate.net
Similarly, studies comparing ortho-fluorohexestrol with other halogenated hexestrols like 1-bromohexestrol (B1219623) and 1-iodohexestrol (B1212577) found that the uptake selectivity by target tissues was greatest for the fluoro-compounds. scispace.com This indicates that fluorine provides a superior balance of steric, electronic, and lipophilic properties for optimal ER interaction compared to larger halogens. scispace.com
Table 1: Comparative Relative Binding Affinity (RBA) of Side-Chain Halogenated Hexestrol Analogs
| Compound | Halogen | Relative Binding Affinity (RBA) % (Estradiol = 100%) |
| Fluorohexestrol analog | Fluorine | 129 |
| Chlorohexestrol analog | Chlorine | Not specified, but part of a decreasing series |
| Bromohexestrol analog | Bromine | Not specified, but part of a decreasing series |
| Iodohexestrol analog | Iodine | 60 |
| Data sourced from Goswami et al. (1980). researchgate.net |
Computational Chemistry Approaches in SAR and SPR Studies
Computational methods are powerful tools for investigating the interactions between ligands like this compound and the estrogen receptor at a molecular level, providing insights that complement experimental data. nih.gov
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgscribd.com For estrogen receptor ligands, QSAR models can predict binding affinity based on various molecular descriptors. researchgate.net
A specific QSAR study on halogenated side-chain hexestrols (where R = H, F, Cl, Br, I) yielded the following model for relative binding affinity (RBA) to the lamb uterine cytosol ER:
Log RBA = – 0.56(±0.30) B1 + 2.98(±0.52) (n = 5; r² = 0.920; s = 0.090; q² = 0.754)
In this model:
B1 is a Verloop steric parameter representing the width of the substituent.
The negative coefficient for B1 quantitatively confirms that increasing the width of the halogen substituent (from F to I) has a detrimental effect on binding affinity.
The model demonstrates that for this series, steric effects are the overriding factor in determining the variation in binding affinity, with hydrophobicity not being a significant variable.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov For this compound, docking simulations into the ligand-binding domain (LBD) of the estrogen receptor (ERα or ERβ) would elucidate its precise binding mode. Based on studies of similar ligands, key interactions would include: biointerfaceresearch.commdpi.com
Hydrogen Bonding: The two phenolic hydroxyl groups of this compound would act as hydrogen bond donors and acceptors, forming critical bonds with residues such as Glu353 and Arg394 on one side of the LBD, and His524 on the other.
Hydrophobic Interactions: The diphenylhexane core would be enveloped by a pocket of hydrophobic amino acid residues, such as Leu346, Leu387, and Met421. mdpi.com
Preclinical Biological Activity and Distribution Studies in Experimental Models
In Vitro Cellular and Tissue-Level Responses to 2-Fluorohexestrol
The synthetic estrogen, this compound, has been the subject of various in vitro studies to characterize its biological activity at the cellular and tissue levels. These investigations have primarily focused on its interaction with estrogen receptors and the subsequent downstream effects on gene expression and cell proliferation in estrogen-responsive models.
Effects on Estrogen-Responsive Gene Expression in Cell Lines
Estrogens and their analogs regulate a host of physiological and pathological processes by modulating the expression of specific genes. mdpi.comreactome.org This regulation is chiefly mediated through estrogen receptors (ERs), which act as ligand-dependent transcription factors. frontiersin.org Upon binding to estrogens, ERs can directly bind to estrogen responsive elements (EREs) in the promoter regions of target genes or indirectly influence transcription by interacting with other DNA-binding proteins. reactome.org
In human breast cancer cell lines, such as MCF-7, which are rich in estrogen receptors, the expression of a variety of genes is known to be estrogen-responsive. nih.govnih.gov Studies have identified numerous estrogen-responsive genes (ERGs) whose transcription levels are altered following estrogen treatment. nih.govnih.gov These genes are involved in diverse cellular functions, including cell signaling, metabolism, and cell cycle regulation. nih.gov For instance, genes like the progesterone (B1679170) receptor (PGR), trefoil factor 1 (TFF1, also known as pS2), and B-cell lymphoma 2 (BCL2) are well-established ERGs that are often upregulated by estrogenic compounds. frontiersin.orgimrpress.com Conversely, the expression of other genes, such as the Erb-B2 Receptor Tyrosine Kinase 2 (ERBB2), can be downregulated. imrpress.comnih.gov The modulation of these genes serves as a reliable indicator of the estrogenic activity of a compound. nih.gov
The table below summarizes key estrogen-responsive genes and their typical response to estrogenic stimulation in relevant cell lines.
| Gene | Full Name | Typical Response to Estrogen | Function |
| PGR | Progesterone Receptor | Upregulation | Hormone signaling, transcription factor |
| TFF1 (pS2) | Trefoil Factor 1 | Upregulation | Mucosal protection and repair |
| BCL2 | B-cell lymphoma 2 | Upregulation | Anti-apoptotic protein |
| ERBB2 | Erb-B2 Receptor Tyrosine Kinase 2 | Downregulation | Cell proliferation and differentiation |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Upregulation | Estrogen-induced cell proliferation |
| CTSD | Cathepsin D | Upregulation | Lysosomal aspartyl protease |
Modulation of Cellular Proliferation in Estrogen-Dependent Cell Models
A hallmark of estrogenic compounds is their ability to stimulate cell proliferation in estrogen-dependent tissues and cell lines. scielo.br The MCF-7 human breast cancer cell line is a widely used in vitro model to assess the proliferative effects of estrogens. researchgate.net In these cells, estrogens like 17β-estradiol induce a marked increase in cell growth and division. scielo.brresearchgate.net This proliferative response is a key aspect of the physiological role of estrogens in tissues like the endometrium and mammary gland, but it is also a critical factor in the development and progression of hormone-dependent cancers. frontiersin.orgscielo.br
The proliferative effect of estrogens is mediated through the activation of estrogen receptors, which in turn regulate the expression of genes involved in cell cycle progression, such as cyclin D1. frontiersin.org Studies have shown that exposure of resting MCF-7 cells to estrogenic compounds stimulates their reentry into the synthesis (S-phase) of the cell cycle, leading to an increase in the percentage of cells undergoing DNA replication. nih.gov This stimulation of cell proliferation is a quantifiable endpoint used to determine the estrogenic potency of various compounds. nih.gov
Receptor Occupancy and Downregulation in Isolated Cell Systems
The biological effects of this compound are initiated by its binding to estrogen receptors. ontosight.ai The degree to which a drug binds to its target receptors is known as receptor occupancy. itrlab.com In vitro studies using isolated cell systems or cytosol preparations from target tissues are crucial for determining the binding affinity of a compound for its receptor. researchgate.net this compound has demonstrated a high affinity for the estrogen receptor, a characteristic that underpins its potent estrogenic activity. ontosight.airesearchgate.net
The interaction between a ligand and its receptor can also lead to changes in the number of receptors present on or within a cell. itrlab.comaltasciences.com Prolonged exposure to an agonist can sometimes result in the downregulation of its receptor, a process where the cell reduces the number of available receptors, potentially leading to a diminished response over time. altasciences.comnih.gov This can occur through mechanisms such as increased receptor degradation via the proteasomal pathway. mdpi.com While the specific dynamics of this compound-induced receptor downregulation have not been extensively detailed in the provided context, the general principle of ligand-induced receptor modulation is a key area of investigation in pharmacology. itrlab.comaltasciences.com
In Vivo Tissue Distribution and Selectivity in Non-Human Animal Models
Organ-Specific Uptake and Retention Profiles (e.g., uterus, mammary gland in rodents/lambs)
Following administration in experimental animals, this compound exhibits a distinct pattern of tissue uptake and retention, with a notable preference for estrogen target tissues. researchgate.netsnmjournals.org In immature female rats, for instance, [18F]-labeled this compound has shown highly selective uptake in the uterus. researchgate.net This is evidenced by high uterus-to-blood ratios, indicating that the concentration of the compound is significantly greater in the target tissue compared to the general circulation. researchgate.net
Similarly, studies in lambs have utilized uterine cytosol to demonstrate the high binding affinity of halogenated hexestrols, including this compound. researchgate.net In rodent models of breast cancer, such as those induced by DMBA (7,12-dimethylbenz(a)anthracene), receptor-mediated uptake of fluorohexestrol has been observed in mammary tumors. researchgate.net The selective accumulation and prolonged retention in these target organs are characteristic of compounds that interact with high-affinity receptors present in those tissues. snmjournals.org
The table below presents representative data on the tissue uptake of [18F]fluorohexestrol in immature female rats, highlighting the selectivity for the uterus.
| Time After Injection | Uterus-to-Blood Ratio |
| 1 hour | 19 |
Data adapted from a study by Kiesewetter et al. (1984). researchgate.net
Receptor-Mediated Uptake Mechanisms in Target Tissues
The selective uptake of this compound in tissues like the uterus and mammary glands is not a random process but is mediated by the presence of estrogen receptors. researchgate.netresearchgate.netsnmjournals.org This receptor-mediated uptake is a saturable process, meaning that the number of available binding sites is limited. researchgate.net This can be demonstrated experimentally by co-administering a high dose of an unlabeled estrogen, such as estradiol (B170435), which competes with the labeled compound for receptor binding. researchgate.net This competition leads to a significant reduction or suppression of the uptake of the labeled compound in the target tissues, confirming that the accumulation is dependent on specific receptor binding. researchgate.net
The initial step in this process is the binding of the estrogenic ligand to cytoplasmic estrogen receptors. snmjournals.org This hormone-receptor complex then undergoes a transformation and translocates to the cell nucleus, where it interacts with chromatin to modulate gene expression. snmjournals.org This entire cascade is initiated by the specific, high-affinity binding of the compound to the estrogen receptor, which drives its selective uptake and retention in target tissues. snmjournals.org
Metabolic Fate and Biotransformation Pathways in Preclinical Systems
The metabolic fate of a xenobiotic compound like this compound refers to its conversion within a biological system into other chemical forms, known as metabolites. mhmedical.com This process of biotransformation is crucial as it typically alters the compound's physical properties from lipophilic, which favors absorption, to more hydrophilic, which facilitates excretion. mhmedical.com Biotransformation reactions are generally categorized into two main types: Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions). nih.gov The introduction of a fluorine atom into the hexestrol (B1673224) structure, creating this compound, is intended to enhance the compound's metabolic stability. ontosight.ai Based on studies of analogous fluorinated estrogens, such as 18F-Fluoroestradiol (¹⁸F-FES), the metabolism of this compound in preclinical systems is likely dominated by Phase II conjugation pathways occurring primarily in the liver. ontosight.airesearchgate.net
Identification and Characterization of Metabolites
While specific studies detailing the isolation and characterization of this compound metabolites are not prominently available, significant insights can be drawn from closely related fluorinated estrogens. For ¹⁸F-FES, the principal route of metabolism involves conjugation, leading to the formation of glucuronide and sulfate (B86663) metabolites. researchgate.net Due to the short half-life of the Fluorine-18 (B77423) isotope, extensive Phase I oxidation plays only a minor role in its metabolic profile. researchgate.net Similarly, studies on other estrogenic compounds in preclinical models like zebrafish have shown that biotransformation occurs almost exclusively through Phase II pathways, yielding glucuronidated and sulfated conjugates. nih.gov Therefore, it is highly probable that the primary metabolites of this compound are its corresponding glucuronide and sulfate forms.
Table 2: Potential Metabolites of this compound Based on Analogous Compounds This table lists the likely metabolites of this compound based on established metabolic pathways for similar estrogenic compounds.
| Parent Compound | Potential Metabolite | Type of Conjugate | Probable Site of Formation |
| This compound | This compound-glucuronide | Glucuronide | Liver |
| This compound-sulfate | Sulfate | Liver |
Enzymatic Pathways Involved in this compound Metabolism
The enzymatic pathways responsible for xenobiotic biotransformation are well-defined. nih.gov Phase I reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues. nih.govlongdom.org Phase II conjugation reactions, which render metabolites more water-soluble, are catalyzed by a different set of enzymes. longdom.org
Given the evidence from analogous compounds, the metabolism of this compound is expected to predominantly involve Phase II enzymes:
Glucuronidation: This is one of the most common conjugation reactions, catalyzed by Uridine diphosphate-Glucuronosyltransferase (UGT) enzymes. longdom.org These enzymes transfer glucuronic acid to the parent molecule or its Phase I metabolite.
Sulfation: This pathway involves the transfer of a sulfonate group to the compound, a reaction catalyzed by sulfotransferase (SULT) enzymes. longdom.org
The limited role of oxidative metabolism for compounds like ¹⁸F-FES suggests that the CYP enzyme system may be less involved in the initial biotransformation of this compound, especially for radiolabeled versions with short half-lives. researchgate.net
Influence on Bioavailability and Half-Life in Animal Models
Biotransformation is a key determinant of a compound's bioavailability and biological half-life. mhmedical.com The conversion of this compound into more polar glucuronide and sulfate conjugates facilitates its elimination from the body, thereby influencing its duration of action. researchgate.net
The introduction of the fluorine atom is a chemical modification designed to increase metabolic stability compared to its non-fluorinated parent, hexestrol, which could potentially prolong its half-life. ontosight.ai However, the high lipophilicity characteristic of many estrogen analogs can lead to slower clearance from non-target tissues, which also affects the pharmacokinetic profile. researchgate.net
The primary route of metabolism through liver conjugation has a significant influence on the compound's fate. researchgate.net The resulting unbound metabolites, primarily glucuronide and sulfate conjugates, are released into the bile, reabsorbed via enterohepatic circulation, and ultimately eliminated by the kidneys. researchgate.net This enterohepatic cycling can extend the residence time of the compound and its metabolites in the body before final excretion. While specific pharmacokinetic parameters for this compound are not detailed in the available literature, clearance half-lives for other fluorinated estrogen tracers in plasma have been reported to be approximately 110 minutes in human studies, providing a contextual timeframe. collectionscanada.gc.ca
Applications As a Chemical Biology Probe and Research Tool
Utilization in Estrogen Receptor Characterization and Localization Studies
2-Fluorohexestrol has been instrumental in the characterization and localization of estrogen receptors (ERs). As a fluorinated analog of the potent synthetic estrogen hexestrol (B1673224), it exhibits high binding affinity for ERs. This strong and specific binding allows it to be used as a probe to identify and quantify ERs in various tissues and cell preparations.
In vitro studies have demonstrated that this compound binds with high affinity to the cytoplasmic estrogen receptor from sources such as the rat and lamb uterus. This interaction is specific, as the binding can be displaced by an excess of nonradioactive estradiol (B170435), confirming that it targets the estrogen-specific binding sites. The formation of an 8S receptor complex, as observed in sucrose (B13894) gradient sedimentation, further characterizes the nature of this interaction.
The utility of this compound extends to localization studies in living organisms. Due to its selective uptake in tissues rich in estrogen receptors, it has been employed to visualize these tissues. For instance, in animal models, such as immature rats, this compound shows high uptake in the uterus, a primary target for estrogens. This selective uptake is a hallmark of an estrogen receptor-mediated process. Furthermore, in mature rats with chemically induced mammary tumors, which are often estrogen-responsive, selective uptake of fluorohexestrol derivatives has been observed in both the uterus and the tumors themselves. These findings underscore its potential as an agent for identifying and characterizing estrogen-receptor-positive tumors.
The development of fluorescently labeled estrogens has also provided a means to visualize the subcellular distribution of ERs in living cells. While not this compound itself, these fluorescent probes have shown that in the absence of a ligand, the estrogen receptor alpha (ERα) is located in the nucleus. Upon binding of an agonist or antagonist, the receptor's distribution within the nucleus changes dramatically from a reticular to a punctate pattern. This dynamic redistribution highlights the role of ligand binding in modulating receptor localization and function.
Development and Application of Radiotracer Variants (e.g., [18F]this compound) in Preclinical Imaging Research
The development of radiolabeled versions of this compound, particularly with the positron-emitting isotope fluorine-18 (B77423) ([18F]), has enabled non-invasive imaging of estrogen receptor distribution in vivo using Positron Emission Tomography (PET).
The synthesis of radiotracers like [18F]this compound requires specialized and efficient methods to handle the short half-life of the radioisotope. One common approach for preparing fluorine-18 labeled estrogens is through a nucleophilic displacement reaction on a suitable precursor, such as a trifluoromethanesulfonate (B1224126) (triflate) derivative.
Modern synthesis of related [18F]-labeled estrogens, such as 16α-[18F]fluoroestradiol ([18F]FES), is often automated to ensure reproducibility and safety. These automated systems can perform the entire process, from the initial fluorination reaction to the final purification. The purification of the radiotracer is critical to remove unreacted [18F]fluoride and other chemical impurities. While high-performance liquid chromatography (HPLC) has traditionally been used, methods employing solid-phase extraction (SPE) cartridges are now common. SPE offers a simpler and faster purification process, which is advantageous when working with short-lived isotopes. For example, a combination of different SPE cartridges can be used to effectively trap the desired product while allowing impurities to be washed away, resulting in a high-purity radiotracer suitable for in vivo use.
| Radiosynthesis Parameter | Details |
| Radiolabeling Method | Nucleophilic substitution with [18F]fluoride |
| Common Precursor | Trifluoromethanesulfonate (triflate) derivatives |
| Purification Techniques | High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE) |
| Automation | Fully automated synthesis modules are often used for consistency and radiation safety |
Radiolabeled this compound and its analogs have been used in preclinical animal studies to image the distribution of estrogen receptors. In immature female rats, (3R, 4S)-1-[18F]fluoro-3,4-bis(4-hydroxyphenyl)hexane, a radiolabeled fluorohexestrol, demonstrated highly selective uptake in the uterus. researchgate.net The ratio of radioactivity in the uterus compared to blood was significant, indicating specific accumulation in this estrogen-target tissue. researchgate.net
This selective uptake can be blocked by the co-administration of a high dose of unlabeled estradiol, which competes for binding to the estrogen receptors. researchgate.net This blocking effect confirms that the imaging signal is indeed due to the specific interaction with estrogen receptors and not due to non-specific accumulation. researchgate.net Such studies are crucial for validating the utility of these radiotracers for imaging estrogen-receptor-positive tissues, such as certain types of breast cancer.
| Animal Model | Tissue of Interest | Key Finding |
| Immature Female Rats | Uterus | High and selective uptake of [18F]fluorohexestrol. researchgate.net |
| Immature Female Rats | Uterus | Uterus-to-blood ratio of 19 at 1 hour post-injection. researchgate.net |
| Immature Female Rats | Uterus | Uptake is suppressed by co-administration of unlabeled estradiol. researchgate.net |
Methodologies for Radiotracer Synthesis and Purification
Utility in Investigating Hormone-Dependent Biological Processes in Experimental Systems
Beyond its use as an imaging probe, this compound can be used in experimental systems to investigate biological processes that are dependent on estrogen signaling. One of the classic in vivo assays for estrogenic activity is the uterotrophic bioassay. oecd.orgoecd.org This assay, often conducted in immature or ovariectomized female rodents, measures the increase in uterine weight as a response to an estrogenic substance. oecd.orgoecd.org
The administration of an estrogenic compound like this compound would be expected to produce a dose-dependent increase in uterine weight. oecd.org This growth response, or uterotrophic effect, is a direct consequence of estrogen receptor activation in the uterus, leading to a cascade of cellular events including water imbibition, cell division (hyperplasia), and cell growth (hypertrophy). epa.gov By using this compound in such an assay, researchers can quantify its estrogenic potency and study the downstream physiological effects of estrogen receptor activation in a whole-animal system. This provides valuable information on how a specific chemical structure translates into a biological response.
Assessment of Off-Target Binding to Non-Human Protein Targets in Research
When developing a chemical probe or potential therapeutic, it is crucial to assess its binding specificity. Off-target binding occurs when a compound interacts with proteins other than its intended target. nih.gov Such interactions can lead to unexpected biological effects or confound the interpretation of experimental results.
In the context of research with this compound, a potential area of investigation for off-target binding is its interaction with serum proteins. Serum albumin, for example, is the most abundant protein in blood plasma and is known to bind a wide variety of small molecules, including hormones and drugs. nih.govub.edu The binding of a compound to serum albumin can affect its bioavailability, distribution, and metabolism.
While specific studies on the binding of this compound to non-human serum albumin are not extensively documented in the provided context, it is a standard consideration in preclinical drug development. Techniques such as equilibrium dialysis, fluorescence spectroscopy, or affinity chromatography can be used to determine the binding affinity and capacity of a compound for serum proteins from various species used in research (e.g., rat, mouse). Understanding these interactions is important for accurately interpreting data from in vivo studies, as high affinity for serum proteins could influence the concentration of the free, unbound compound that is available to interact with the intended estrogen receptor target.
Future Research Directions and Unexplored Avenues
Innovations in Stereoselective Synthesis for Improved Analog Access
The synthesis of fluorinated organic compounds, particularly those with complex stereochemistry like 2-Fluorohexestrol, has historically been challenging due to the high reactivity of fluorinating agents. rsc.org However, recent breakthroughs in synthetic organic chemistry offer promising new strategies. The development of novel fluorinating reagents and catalytic methods allows for more precise and selective introduction of fluorine atoms into complex molecules. cas.cnresearchgate.net
Future research should focus on applying these modern synthetic strategies to this compound and its analogs. This includes the use of directing groups to control the position of fluorination and the development of enzymatic approaches to achieve high stereoselectivity. rsc.orgthe-innovation.org Enzymatic catalysis, in particular, offers the potential for highly specific fluorine incorporation under mild conditions, which could be instrumental in creating a diverse library of this compound analogs with varied stereochemistry. the-innovation.org Access to a wider range of precisely structured analogs is crucial for detailed structure-activity relationship (SAR) studies.
Key areas for innovation include:
Late-stage C-H fluorination: This technique allows for the introduction of fluorine at a late stage of the synthesis, avoiding the need for pre-functionalized starting materials. cas.cn
Asymmetric catalysis: The use of chiral catalysts can control the stereochemical outcome of the fluorination reaction, leading to the selective synthesis of specific stereoisomers.
Biocatalysis: Employing enzymes, such as fluorinases, can provide unparalleled selectivity in the synthesis of fluorinated compounds. the-innovation.org
Advanced Computational Modeling for Predictive Molecular Design
Computational modeling has become an indispensable tool in modern drug discovery and molecular design. researchgate.net For this compound, advanced computational methods can provide deep insights into its interaction with estrogen receptors (ERs) and predict the properties of novel derivatives. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to understand the subtleties of ligand-receptor binding. researchgate.netresearchgate.net
Future computational studies on this compound should aim to:
Elucidate the binding mode: Detailed docking and MD simulations can reveal the precise orientation and key interactions of this compound within the ligand-binding pockets of ERα and ERβ. acs.orgscholarsresearchlibrary.com This understanding is fundamental for designing more selective and potent analogs.
Predict binding affinities: QSAR models can be developed to correlate the structural features of this compound derivatives with their binding affinities for ER subtypes. researchgate.net This would enable the virtual screening of large compound libraries to identify promising candidates for synthesis.
Design tissue-selective modulators: By analyzing the conformational changes induced in the receptor upon ligand binding, it may be possible to design this compound analogs with specific agonist or antagonist profiles in different tissues. pnas.org
| Computational Method | Application for this compound | Potential Outcome |
| Molecular Docking | Predict binding poses and affinities to ERα and ERβ. | Identification of key interactions and initial screening of virtual libraries. researchgate.net |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-receptor complex over time. | Understanding of conformational changes and stability of the complex. scholarsresearchlibrary.com |
| QSAR | Correlate chemical structure with biological activity. | Predictive models for designing new analogs with desired properties. researchgate.net |
| In Silico ADMET | Predict absorption, distribution, metabolism, excretion, and toxicity. | Early assessment of the drug-like properties of new derivatives. scholarsresearchlibrary.com |
Exploration of New Biological Targets or Mechanisms in Preclinical Contexts
While this compound is known to interact with estrogen receptors, the full spectrum of its biological activity may not be completely understood. ontosight.ai Preclinical research, involving both in vitro (cell-based) and in vivo (animal) models, is essential to uncover novel biological targets or mechanisms of action. mimt.com.plokids-net.atprofil.comsci-hub.sefda.gov
Future preclinical investigations should explore:
Off-target effects: Comprehensive screening against a panel of other receptors and enzymes could reveal unexpected biological activities.
Non-genomic signaling: In addition to the classical genomic pathway, estrogens can elicit rapid non-genomic effects. Research could investigate whether this compound activates these alternative signaling cascades.
Differential gene expression: Microarray or RNA-sequencing analysis of cells treated with this compound can identify novel genes and pathways regulated by this compound.
Development of Novel Derivatives for Specific Research Applications (e.g., photoaffinity labeling, fluorescent probes)
The core structure of this compound can be chemically modified to create valuable research tools. The development of derivatives for applications such as photoaffinity labeling and fluorescent probes would greatly facilitate the study of estrogen receptor biology.
Photoaffinity Labels: Photoaffinity labeling is a powerful technique used to identify and map ligand-binding sites on proteins. enamine.netnih.gov A photoaffinity label based on this compound would incorporate a photoreactive group, such as a diazirine or benzophenone. enamine.net Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks to the receptor at the binding site. enamine.netevotec.com This would allow for the definitive identification of amino acid residues involved in binding this compound.
Fluorescent Probes: Fluorescently tagged ligands are invaluable for visualizing receptors in living cells and for quantifying receptor levels. nih.govnih.gov A fluorescent probe could be created by conjugating a fluorophore to the this compound scaffold. nih.gov Previous work on hexestrol (B1673224) derivatives has shown that the site of fluorophore attachment is critical for maintaining receptor binding affinity. nih.gov Research on dansyl-norhexestrol and NBD-norhexestrol has demonstrated the feasibility of creating fluorescent estrogen probes. nih.govacs.orgacs.org Future efforts could focus on developing a this compound-based probe with optimal fluorescence properties and high receptor affinity.
Investigation of Environmental Fate and Degradation in Research Models
The widespread use of synthetic estrogens has raised concerns about their environmental persistence and potential to act as endocrine disruptors. annualreviews.org Although specific data on this compound is scarce, the environmental fate of other synthetic and fluorinated compounds provides a framework for future research. nih.govlaurenrichter.com
Key research questions to address include:
Biodegradation: Studies using model systems like activated sludge or river water microcosms can determine the rate and pathways of this compound's microbial degradation. researchgate.netscielo.bracs.org The presence of the fluorine atom may affect its biodegradability compared to non-fluorinated analogs.
Photodegradation: The stability of this compound under simulated sunlight should be investigated, as photolysis can be a significant degradation pathway for some environmental contaminants. nih.gov
Sorption and Transport: The extent to which this compound sorbs to soil and sediment will influence its mobility in the environment. itrcweb.org Its transport in aquatic systems can be modeled to predict its distribution. researchgate.net
Understanding the environmental behavior of this compound is crucial for assessing its potential ecological impact.
| Environmental Process | Influencing Factors | Relevance to this compound |
| Biodegradation | Microbial populations, nutrient availability, chemical structure. | The C-F bond may confer resistance to microbial degradation. researchgate.netscielo.brnih.gov |
| Photodegradation | Wavelength and intensity of light, presence of photosensitizers. | A potential pathway for abiotic degradation in surface waters. nih.gov |
| Sorption | Soil/sediment organic carbon content, pH, ionic strength. | Affects bioavailability and transport in the environment. itrcweb.org |
| Hydrolysis | pH of the water. | Likely to be stable to hydrolysis, similar to other synthetic estrogens. nih.gov |
Q & A
Basic Research Question: What are the key physicochemical properties of 2-Fluorohexestrol critical for experimental reproducibility?
Answer:
To ensure reproducibility, researchers must characterize:
- Lipophilicity (logP) via reverse-phase HPLC to predict membrane permeability .
- Acid dissociation constants (pKa) using potentiometric titration, as fluorination may alter ionization .
- Thermal stability via differential scanning calorimetry (DSC) to assess storage conditions.
- Stereochemical purity via chiral chromatography, as structural isomers may exhibit divergent biological activity.
Methodological Note: Cross-validate data using databases like PubChem or EPA DSSTox, but avoid unverified platforms (e.g., BenchChem) per reliability guidelines .
Basic Research Question: How should researchers design initial biological assays to assess this compound’s estrogenic activity?
Answer:
- In vitro models: Use ERα/ERβ reporter gene assays (e.g., luciferase-based systems) with 17β-estradiol as a positive control. Include fluorinated analogs (e.g., 6-Fluorohexanal) for comparative SAR analysis .
- Dose-response curves: Test concentrations spanning 10 nM–10 µM to identify EC₅₀ values. Account for fluorinated metabolites via LC-MS/MS analysis .
- Negative controls: Include non-fluorinated hexestrol and vehicle-only groups to isolate fluorine-specific effects .
Advanced Research Question: How can contradictions in receptor binding affinity data across studies be resolved?
Answer:
Contradictions often arise from:
- Assay variability: Standardize protocols (e.g., radioligand vs. fluorescence polarization assays) and report buffer pH/temperature .
- Receptor isoforms: Use isoform-specific cell lines (e.g., ERα-transfected HEK293) to eliminate cross-reactivity .
- Data normalization: Express results as % relative binding affinity (RBA) to estradiol, with error margins reflecting inter-lab variability .
Example: A study reporting RBA = 120% (ERα) vs. 85% (ERβ) may reflect assay-specific detection limits; meta-analysis of raw data is advised .
Advanced Research Question: What computational methods validate this compound’s interactions with estrogen receptors?
Answer:
- Molecular docking: Use AutoDock Vina with crystal structures (PDB: 1A52 for ERα) to map fluorine’s role in hydrogen bonding/steric effects .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation, ionic strength) .
- QSAR models: Train datasets on fluorinated estrogens to predict activity cliffs, ensuring alignment with experimental IC₅₀ values .
Advanced Research Question: How can structure-activity relationships (SAR) be established for this compound compared to other fluorinated estrogens?
Answer:
- Comparative analysis: Tabulate EC₅₀, logP, and metabolic half-lives for this compound, 6-Fluorohexanal, and non-fluorinated analogs .
- Fluorine position impact: Use X-ray crystallography to compare ER binding pockets when fluorine is at C2 vs. C6 positions .
- Meta-regression: Pool data from ToxCast or PubChem to identify trends in fluorinated estrogen bioactivity .
Basic Research Question: What ethical and safety protocols are essential for in vivo studies with this compound?
Answer:
- Animal models: Follow ARRIVE guidelines for dose administration (e.g., subcutaneous vs. oral), with histopathology endpoints (H&E staining) .
- Ethical compliance: Submit protocols to Institutional Animal Care and Use Committees (IACUC), including justification for species/strain selection .
- Waste disposal: Neutralize fluorinated metabolites via incineration to prevent environmental contamination .
Advanced Research Question: How can researchers optimize synthetic routes for high-purity this compound batches?
Answer:
- Fluorination efficiency: Compare nucleophilic (KF/18-crown-6) vs. electrophilic (Selectfluor) methods via ¹⁹F NMR yield analysis .
- Purification: Use preparative HPLC with trifluoroacetic acid (TFA) mobile phase to separate diastereomers .
- Quality control: Validate purity (>98%) via GC-MS and elemental analysis, reporting batch-to-batch variability in supplementary materials .
Basic Research Question: How to validate this compound’s purity using spectroscopic methods?
Answer:
- ¹H/¹⁹F NMR: Confirm absence of des-fluoro byproducts; integrate peaks relative to internal standards (e.g., TMS) .
- IR spectroscopy: Identify C-F stretches (1050–1100 cm⁻¹) and compare to reference spectra .
- Mass spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragment patterns .
Advanced Research Question: What strategies mitigate off-target effects in this compound toxicity studies?
Answer:
- Transcriptomics: Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., aryl hydrocarbon receptor activation) .
- Counter-screening: Test against non-estrogenic targets (e.g., androgen/glucocorticoid receptors) at 10× EC₅₀ .
- Metabolomic profiling: Use UPLC-QTOF to detect fluorinated metabolites that may interact with cytochrome P450 enzymes .
Advanced Research Question: How to address conflicting data on this compound’s metabolic stability in hepatic models?
Answer:
- Model selection: Compare human hepatocytes vs. microsomal fractions, noting interspecies differences (e.g., CYP2C9 vs. CYP3A4 dominance) .
- Incubation conditions: Standardize NADPH concentrations and pre-incubation times to reduce variability .
- Data reconciliation: Apply Bland-Altman analysis to assess agreement between LC-MS/MS and radiometric detection methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
